molecular formula C13H13NO2S B12128162 (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid CAS No. 951625-90-4

(2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid

Cat. No.: B12128162
CAS No.: 951625-90-4
M. Wt: 247.31 g/mol
InChI Key: LJPBDVAMKQPUKB-UHFFFAOYSA-N
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Description

Acetic acid, 2-[(2,6-dimethyl-4-quinolinyl)thio]- is a compound that features a quinoline ring substituted with a thioether group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[(2,6-dimethyl-4-quinolinyl)thio]- typically involves the reaction of 2,6-dimethyl-4-quinoline thiol with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products and facilitate the formation of the desired thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in acetic acid, 2-[(2,6-dimethyl-4-quinolinyl)thio]- can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Esters and amides of acetic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, 2-[(2,6-dimethyl-4-quinolinyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether group can modulate the compound’s binding affinity and specificity, while the quinoline ring can participate in π-π interactions and hydrogen bonding. These interactions can influence various biological pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methyl-2-quinolinyl)thio]acetic acid
  • [(3-Ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid

Uniqueness

Acetic acid, 2-[(2,6-dimethyl-4-quinolinyl)thio]- is unique due to its specific substitution pattern on the quinoline ring and the presence of the thioether linkage. This structural configuration can impart distinct physicochemical properties and biological activities compared to other similar compounds.

Properties

CAS No.

951625-90-4

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-(2,6-dimethylquinolin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C13H13NO2S/c1-8-3-4-11-10(5-8)12(6-9(2)14-11)17-7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16)

InChI Key

LJPBDVAMKQPUKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)O

Origin of Product

United States

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